molecular formula C23H15FO6 B2383921 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate CAS No. 637752-73-9

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

Cat. No.: B2383921
CAS No.: 637752-73-9
M. Wt: 406.365
InChI Key: AGRPREDXOGBFAV-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a complex organic compound with a molecular formula of C24H14F4O6 This compound is characterized by the presence of a chromenone core, a methoxyphenoxy group, and a fluorobenzoate moiety

Preparation Methods

The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can undergo various chemical reactions, including:

Scientific Research Applications

3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FO6/c1-27-16-3-2-4-17(11-16)29-21-13-28-20-12-18(9-10-19(20)22(21)25)30-23(26)14-5-7-15(24)8-6-14/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRPREDXOGBFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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